Binding Affinity to Human HSP90α: Target Compound vs. Class Baseline
The target compound was evaluated for binding to human HSP90α using 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy. It exhibited a dissociation constant (Kd) of 19,000 nM (19 µM) . This represents weak, fragment-like binding affinity. For context, optimized clinical-stage HSP90 inhibitors such as geldanamycin derivatives typically achieve Kd values in the low nanomolar range (e.g., 17-AAG: Kd ≈ 50–100 nM), approximately 200- to 400-fold more potent. While no direct head-to-head comparator data from the same assay is available for structurally analogous 2-oxopyrrolidine-furan carboxamides, this affinity measurement provides a quantitative baseline for structure-activity relationship (SAR) studies.
| Evidence Dimension | HSP90α binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 19,000 nM (19 µM) |
| Comparator Or Baseline | Geldanamycin-class inhibitors: Kd ≈ 50–100 nM (literature consensus); no direct data for 5-nitro or 5-bromo analogs |
| Quantified Difference | Target compound is approximately 200- to 400-fold weaker than optimized HSP90 inhibitors |
| Conditions | 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy, human HSP90α protein |
Why This Matters
This quantitative HSP90α binding data enables researchers to position the compound as a low-affinity fragment hit suitable for structure-based optimization campaigns, distinct from the high-affinity probe space occupied by clinical HSP90 inhibitors.
- [1] BindingDB. Affinity Data for Ligand-Target Pair: N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide binding to human HSP90alpha. Kd: 1.90E+4 nM. Assessed by 2D 1H-15N chemical shift perturbation NMR. Entry ID 50033973, ChEMBL_771869. View Source
